Tert-butyl4-(2-amino-1-fluoroethyl)piperidine-1-carboxylatehydrochloride
Description
Tert-butyl4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate hydrochloride is a piperidine-derived compound functionalized with a tert-butoxycarbonyl (Boc) protecting group, a 2-amino-1-fluoroethyl substituent, and a hydrochloride counterion. This structure positions it as a key intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting neurological or metabolic disorders.
Properties
IUPAC Name |
tert-butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23FN2O2.ClH/c1-12(2,3)17-11(16)15-6-4-9(5-7-15)10(13)8-14;/h9-10H,4-8,14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZXXXIHNMBFJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CN)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate with a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and fluoro groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H25ClN2O2
- Molecular Weight : 264.79 g/mol
- IUPAC Name : tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate; hydrochloride
The compound features a piperidine ring substituted with a tert-butyl group and an aminoethyl chain, which contributes to its pharmacological properties.
Intermediate in Drug Synthesis
Tert-butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways. For example, it is involved in synthesizing compounds that exhibit activity against hepatitis B virus (HBV) by inhibiting viral replication mechanisms .
Pharmacological Potential
Research indicates that this compound may possess various pharmacological activities, including:
- Antiviral Activity : Compounds derived from this structure have shown promise in inhibiting HBV replication, making them candidates for antiviral drug development .
- Analgesic Properties : Some derivatives have been evaluated for their analgesic effects, potentially offering new pain management solutions without the side effects associated with traditional opioids .
Therapeutic Areas
The applications of tert-butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate hydrochloride extend across multiple therapeutic areas:
- Neurological Disorders : Given its piperidine structure, it may interact with neurotransmitter systems, suggesting potential use in treating conditions like depression or anxiety.
- Oncology : Modifications of this compound could lead to novel anticancer agents that target specific cancer cell pathways.
Case Study Table
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared below with piperidine derivatives sharing the Boc-protected core but differing in substituents:
Key Findings and Property Analysis
- Fluorine vs. Pyridinyl Substituents: The target’s 2-amino-1-fluoroethyl group likely confers higher lipophilicity than PK03447E-1’s pyridinyl substituent, enhancing blood-brain barrier penetration . However, PK03447E-1’s aromatic pyridine ring may enable π-π stacking interactions in protein binding, which the fluorine substituent lacks.
- Boc-Protected Boronates : The boronate derivative (CAS 288573-56-8) is tailored for cross-coupling reactions, unlike the target compound, which is optimized for amine-mediated drug synthesis .
- Chloro-oxoethyl Analog : The 2-chloro-2-oxoethyl variant () is more reactive toward nucleophiles due to the electron-withdrawing carbonyl group, whereas the target’s fluorine and amine groups favor hydrogen bonding or electrostatic interactions .
Biological Activity
Tert-butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate hydrochloride is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure and properties:
- IUPAC Name : Tert-butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate hydrochloride
- CAS Number : 2287285-19-0
- Molecular Formula : C12H24ClF2N3O2
- Molecular Weight : 299.79 g/mol
The biological activity of tert-butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate hydrochloride primarily involves its interaction with various biological targets, including receptors and enzymes. The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors, while the fluoroethyl group may enhance lipophilicity, aiding in membrane penetration.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to tert-butyl 4-(2-amino-1-fluoroethyl)piperidine have shown effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Enterococcus faecium . This suggests that our compound may possess similar antimicrobial properties.
Neuropharmacological Effects
Piperidine derivatives are often investigated for their neuropharmacological effects. Research indicates that compounds with similar structures can act as inhibitors of certain neurotransmitter reuptake mechanisms, potentially providing therapeutic effects for conditions such as depression and anxiety . The specific effects of tert-butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate hydrochloride on neurotransmitter systems remain to be fully elucidated.
Case Studies and Research Findings
Several studies have focused on the biological activity of piperidine derivatives, providing insights into their potential applications:
- Antimicrobial Screening : A study screened various piperidine derivatives against a panel of Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing antibacterial efficacy .
- Neuropharmacological Research : Another investigation explored the effects of piperidine-based compounds on serotonin and dopamine receptors, suggesting potential for treating mood disorders .
- Pharmacokinetics : Research into the pharmacokinetic properties of similar compounds indicates favorable absorption and distribution characteristics, which could support the therapeutic use of tert-butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate hydrochloride .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
